molecular formula C8H7BrClNO2 B11924888 Ethyl 5-bromo-6-chloronicotinate

Ethyl 5-bromo-6-chloronicotinate

Cat. No.: B11924888
M. Wt: 264.50 g/mol
InChI Key: ZKAIZRTVEQRPSC-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Contemporary Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast number of biologically active compounds and functional materials. acs.orgnumberanalytics.com Its presence is crucial in many pharmaceuticals, agrochemicals, and organic materials. numberanalytics.comyoutube.com The unique electronic properties and reactivity of the pyridine nucleus make it an attractive target for organic chemists. numberanalytics.com

The development of new synthetic methodologies for creating substituted pyridines is a major focus of contemporary organic synthesis. acs.orgorganic-chemistry.org Classical methods like the Hantzsch pyridine synthesis, first described in 1881, have been supplemented by modern techniques, including transition metal-catalyzed cross-coupling reactions, which allow for precise and efficient introduction of various substituents onto the pyridine core. organic-chemistry.orgwikipedia.org This continuous evolution of synthetic strategies underscores the enduring importance of pyridine derivatives as key intermediates in the creation of novel molecules with tailored properties.

Contextualization of Ethyl 5-bromo-6-chloronicotinate within Dihalonicotinic Acid Chemistry

This compound belongs to the family of dihalonicotinic acids and their esters. acs.orgacs.org These compounds are characterized by the presence of two different halogen atoms on the nicotinic acid scaffold. The parent acid, 5-bromo-6-chloronicotinic acid, is a key precursor in this class. bldpharm.com The reactivity of such compounds is dictated by the distinct electronic nature of the two halogen substituents and their positions on the pyridine ring.

The bromine and chlorine atoms on the ring have different reactivities, which can be exploited for selective functionalization. The presence of the ester group provides an additional site for chemical modification. This multi-functional nature makes dihalonicotinate derivatives like this compound highly valuable intermediates in synthetic chemistry, allowing for the stepwise and regioselective introduction of different chemical moieties.

Research Objectives for Comprehensive Analysis of this compound

The primary objective of this article is to provide a focused and scientifically rigorous analysis of this compound. This involves:

A detailed compilation of its known chemical and physical properties.

An exploration of its synthetic context and key chemical transformations.

Positioning the compound within the broader landscape of pyridine chemistry and its utility as a synthetic intermediate.

This analysis will be presented through structured data and detailed discussion, adhering strictly to the chemical and synthetic aspects of the compound.

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

ethyl 5-bromo-6-chloropyridine-3-carboxylate

InChI

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3

InChI Key

ZKAIZRTVEQRPSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)Cl)Br

Origin of Product

United States

Synthetic Methodologies for Ethyl 5 Bromo 6 Chloronicotinate and Its Precursors

Established Synthetic Routes to Ethyl 5-bromo-6-chloronicotinate

The preparation of this compound is typically achieved through a linear synthetic sequence starting from readily available nicotinic acid precursors. The process involves the sequential introduction of the bromo and chloro substituents onto the pyridine (B92270) ring, followed by the esterification of the carboxylic acid functionality.

Multi-step Synthesis from Precursor Nicotinic Acid Derivatives

A common and well-documented approach to this compound begins with 6-hydroxynicotinic acid. This pathway involves the strategic functionalization of the pyridine ring through electrophilic substitution and nucleophilic substitution reactions, culminating in the desired product.

The initial step in the synthesis is the bromination of a nicotinic acid derivative. A key precursor, 5-bromo-6-hydroxynicotinic acid, is synthesized from 6-hydroxynicotinic acid. One reported method involves the direct bromination of 6-hydroxynicotinic acid with elemental bromine in an aqueous medium. In this procedure, 6-hydroxynicotinic acid is suspended in water and treated with bromine, typically under ice bath cooling. The reaction mixture is then stirred at room temperature for an extended period, often 24 hours, to ensure complete reaction. This method has been shown to produce 5-bromo-6-hydroxynicotinic acid in high yield. google.com

Another approach to the bromination of nicotinic acid itself involves dissolving it in an excess of thionyl chloride, followed by the addition of bromine. masterorganicchemistry.com This method, however, can be less direct for the synthesis of the target molecule. The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity and yield.

Table 1: Synthesis of 5-bromo-6-hydroxynicotinic acid

Starting MaterialReagentsSolventReaction ConditionsProductYieldReference
6-hydroxynicotinic acidBromineWaterIce bath cooling, then room temperature for 24h5-bromo-6-hydroxynicotinic acid97% google.com
Nicotinic acidThionyl chloride, BromineThionyl chlorideHeating, then addition of bromine at 50°C5-bromonicotinic acid- masterorganicchemistry.com

Following bromination, the hydroxyl group at the 6-position of 5-bromo-6-hydroxynicotinic acid is converted to a chloro group. This transformation is a critical step to install the second halogen substituent. A standard method for this chlorination is the use of phosphorus oxychloride (POCl₃). The reaction is typically carried out by heating 5-bromo-6-hydroxynicotinic acid in phosphorus oxychloride, often with the addition of a catalyst such as tetramethylammonium (B1211777) chloride. The mixture is heated at reflux for several hours to drive the reaction to completion. After the reaction, the excess phosphorus oxychloride is carefully quenched, usually by pouring the reaction mixture onto ice, which precipitates the product, 5-bromo-6-chloronicotinic acid. This procedure is reported to give a high yield of the desired chlorinated product. google.com

Table 2: Synthesis of 5-bromo-6-chloronicotinic acid

Starting MaterialReagentsSolventReaction ConditionsProductYieldReference
5-bromo-6-hydroxynicotinic acidPhosphorus oxychloride, Tetramethylammonium chloridePhosphorus oxychlorideReflux for 3h5-bromo-6-chloronicotinic acid97% google.com

The final step in the synthesis of this compound is the esterification of the carboxylic acid group of 5-bromo-6-chloronicotinic acid. The Fischer-Speier esterification is a classic and widely used method for this transformation. researchgate.netnih.gov This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol, in this case, ethanol (B145695), in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. google.comgoogle.com The reaction is reversible, and to drive the equilibrium towards the ester product, a large excess of ethanol is typically used, or the water formed during the reaction is removed, for example, by azeotropic distillation. google.comnih.gov

Alternatively, the esterification can be achieved under milder conditions using coupling reagents. For instance, dichloroimidazolidinedione (DCID) has been reported as a novel coupling reagent for the esterification of carboxylic acids with alcohols at room temperature, offering good to excellent yields. rsc.org Another approach involves the in-situ generation of acyl fluoride (B91410) from the carboxylic acid using 2-pyridinesulfonyl fluoride, which then reacts with the alcohol to form the ester. rsc.org

For the specific synthesis of this compound, a direct esterification of 5-bromo-6-chloronicotinic acid with ethanol in the presence of an acid catalyst would be the most straightforward application of the Fischer esterification principle.

Precursor Compounds in the Synthesis of this compound

The synthesis of this compound can also proceed via its methyl ester analogue, Mthis compound. This methyl ester can be synthesized and then converted to the ethyl ester through transesterification.

The synthesis of Mthis compound from 5-bromo-6-chloronicotinic acid can be achieved by several methods. A common laboratory-scale procedure involves the reaction of the carboxylic acid with a methylating agent. For example, treating 5-bromo-6-chloronicotinic acid with methyl iodide in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF) at room temperature provides the methyl ester in high yield. google.com Another standard method is the Fischer esterification using methanol (B129727) and a catalytic amount of a strong acid, such as sulfuric acid, under reflux conditions. youtube.com

Once Mthis compound is obtained, it can be converted to this compound via transesterification. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In a base-catalyzed transesterification, the methyl ester is treated with an excess of ethanol in the presence of a catalytic amount of a base, such as sodium ethoxide. The reaction equilibrium is driven towards the formation of the ethyl ester by using a large excess of ethanol. masterorganicchemistry.com

Alternatively, acid-catalyzed transesterification can be employed. masterorganicchemistry.com In this case, the methyl ester is heated with an excess of ethanol in the presence of an acid catalyst like sulfuric acid. The mechanism is analogous to the Fischer esterification, where the alcohol solvent acts as the nucleophile. masterorganicchemistry.com

Table 3: Synthesis of Mthis compound

Starting MaterialReagentsSolventReaction ConditionsProductYieldReference
5-bromo-6-chloronicotinic acidMethyl iodide, Potassium carbonateN,N-dimethylformamideRoom temperature for 16hMthis compound94.7% google.com
Nicotinic acidMethanol, Sulfuric acidMethanolReflux for 13hMethyl nicotinate (B505614)23.39% youtube.com
Pathways to 5-Bromo-6-chloronicotinic Acid and its Esterification

The primary route to 5-bromo-6-chloronicotinic acid involves the halogenation of a pre-existing nicotinic acid derivative. A common starting material is 5-bromo-6-hydroxynicotinic acid. chemicalbook.com The conversion of the hydroxyl group to a chloro group is a key transformation in this pathway.

One established method for this conversion is the treatment of 5-bromo-6-hydroxynicotinic acid with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a catalyst or additive like tetramethylammonium chloride. chemicalbook.com This reaction is typically carried out at elevated temperatures, often under reflux conditions. The general reaction is as follows:

5-bromo-6-hydroxynicotinic acid + POCl₃ → 5-bromo-6-chloronicotinic acid

Following the synthesis of 5-bromo-6-chloronicotinic acid, the subsequent step is esterification to yield the ethyl ester. A prevalent method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).

Alternatively, the esterification can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride. This is commonly done using thionyl chloride (SOCl₂). google.com The resulting 5-bromo-6-chloronicotinoyl chloride is then reacted with ethanol to form the desired ethyl ester. This two-step approach can often provide higher yields and may be preferable for substrates that are sensitive to the strongly acidic conditions of Fischer esterification. The reaction sequence is:

5-bromo-6-chloronicotinic acid + SOCl₂ → 5-bromo-6-chloronicotinoyl chloride

5-bromo-6-chloronicotinoyl chloride + CH₃CH₂OH → this compound

Table 1: Synthesis of 5-Bromo-6-chloronicotinic Acid

Starting Material Reagents Conditions Product Yield Reference
5-Bromo-6-hydroxynicotinic acid Phosphorous oxychloride, Tetramethylammonium chloride Reflux, 3h 5-Bromo-6-chloronicotinic acid 97% chemicalbook.com

Advanced and Emerging Synthetic Approaches

Recent advancements in organic synthesis have led to the development of more sophisticated methods for preparing halogenated nicotinates, focusing on catalytic systems and achieving high regioselectivity.

Catalytic Methods in Halogenated Nicotinate Synthesis

The use of catalysts in the halogenation of nicotinic acid derivatives can offer milder reaction conditions and improved efficiency. For instance, the halogenation of nicotinic acids can be carried out in the presence of catalysts like triphenylphosphine (B44618) or dialkylformamides. google.com These catalysts can facilitate the formation of the acid halide, a key intermediate in some esterification pathways. google.com

Furthermore, metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become powerful tools for the synthesis of highly substituted pyridine derivatives. mdpi.com While not a direct halogenation method, these reactions allow for the introduction of various functional groups onto a pre-halogenated nicotinic acid or ester scaffold, enabling the synthesis of a diverse range of analogs. For example, a bromo-substituted nicotinate can be coupled with a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond. mdpi.com

Enzymatic catalysis also presents a promising avenue. Nicotinate dehydrogenase (NDHase) can catalyze the hydroxylation of the pyridine ring at the C6 position, which can then be converted to a chloro group. nih.gov This biocatalytic approach offers high selectivity and operates under environmentally benign conditions. nih.gov

Regioselective Synthesis Strategies

The regioselective synthesis of polysubstituted pyridines, including halogenated nicotinates, is a significant challenge in organic chemistry. Controlling the position of substitution is crucial for accessing specific isomers with desired biological or chemical properties.

One strategy to achieve regioselectivity is through the use of directing groups or by activating specific positions on the pyridine ring. For example, the use of a blocking group on the pyridine nitrogen can direct subsequent reactions to a specific carbon atom. nih.govchemrxiv.org Pyridine N-oxides are common intermediates that can be activated by reagents like trifluoromethanesulfonic anhydride (B1165640), allowing for regioselective nucleophilic addition. nih.gov

Another approach involves the sequential functionalization of a pre-substituted pyridine. For instance, starting with a readily available substituted pyridine, such as 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, allows for the regioselective introduction of various substituents at positions 2, 3, and 5 through a series of controlled reactions. acs.org This modular approach provides a high degree of control over the final substitution pattern.

Inverse-electron-demand Diels-Alder reactions have also been employed for the regioselective synthesis of substituted pyridazines, which can be precursors to or analogs of nicotinic acid derivatives. rsc.org These advanced strategies are continually expanding the toolbox available to synthetic chemists for the precise construction of complex halogenated nicotinates like this compound.

Table 2: Advanced Synthetic Strategies for Halogenated Pyridines

Strategy Description Key Features Reference
Catalytic Halogenation Use of catalysts like triphenylphosphine for the formation of acid halides from nicotinic acids. Milder conditions, improved efficiency. google.com
Biocatalysis Enzymatic hydroxylation of the pyridine ring using Nicotinate Dehydrogenase (NDHase). High selectivity, environmentally friendly. nih.gov
Blocking Groups Temporary modification of the pyridine nitrogen to direct subsequent reactions to a specific position. High regioselectivity for C-4 alkylation. nih.govchemrxiv.org
Pyridine N-oxide Activation Activation of pyridine N-oxides with trifluoromethanesulfonic anhydride for regioselective nucleophilic addition. Selective functionalization at C-2 or C-4. nih.gov
Sequential Functionalization Stepwise introduction of substituents onto a pre-functionalized pyridine ring. High control over final substitution pattern. acs.org

Chemical Reactivity and Transformation Mechanisms of Ethyl 5 Bromo 6 Chloronicotinate

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing the pyridine (B92270) core of ethyl 5-bromo-6-chloronicotinate. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, compounded by the inductive effects of the halogen and ester substituents, activates the ring towards attack by nucleophiles.

Displacement of Halogen Atoms at the Pyridine Core

The presence of two distinct halogen atoms at positions 5 and 6 offers opportunities for selective substitution, governed by the inherent reactivity differences between the C-Cl and C-Br bonds and the specific reaction conditions employed.

The chlorine atom at the 6-position of the pyridine ring is generally more susceptible to nucleophilic attack than the bromine at the 5-position. This enhanced reactivity is attributed to the position of the chlorine atom being ortho to the ring nitrogen, which provides significant activation for nucleophilic substitution. Studies have shown that various nucleophiles can displace the 6-chloro substituent. For instance, treatment with substituted phenols in the presence of a base like sodium hydroxide (B78521) leads to the formation of the corresponding aryloxy ethers. uark.edu

The general reaction scheme for the displacement of the 6-chloro group can be represented as follows:

Figure 1: General scheme for nucleophilic substitution at the 6-chloro position.

This selective reactivity allows for the introduction of a wide array of functional groups at the 6-position while leaving the 5-bromo position intact for subsequent transformations.

While the 6-chloro position is more reactive towards nucleophilic attack, the 5-bromo position can also undergo substitution, although typically under more forcing conditions or with specific catalysts. The bromine atom is less activating for SNAr reactions compared to the ortho chlorine. However, in the context of certain synthetic strategies, displacement of the 5-bromo substituent can be achieved. It is important to note that in some cases, attempted reactions at other positions can lead to unexpected rearrangements or displacements. For example, attempts to convert 5,6-dibromonicotinic acid to its acid chloride using thionyl chloride resulted in a unique displacement of the bromide at the 6-position by a chloride. uark.edu

Influence of Electronic and Steric Factors on SNAr Pathways

The regioselectivity and rate of SNAr reactions on this compound are governed by a combination of electronic and steric factors. Electronically, the pyridine nitrogen and the electron-withdrawing ester group make the entire ring electrophilic, but the effect is most pronounced at the positions ortho and para to the nitrogen. The 6-position is ortho to the nitrogen, making it highly activated.

Steric hindrance can also play a significant role. The approach of a bulky nucleophile to the 6-position might be hindered by the adjacent 5-bromo substituent. However, the inherent electronic activation at the 6-position often overcomes this steric factor. The nature of the nucleophile itself is also critical; softer nucleophiles may favor reaction at one position over another compared to hard nucleophiles. The interplay of these factors allows for controlled, stepwise functionalization of the dihalopyridine ring.

Cross-Coupling Reactions and Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to functionalize this compound. The differential reactivity of the C-Br and C-Cl bonds is often exploited to achieve selective couplings.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

The Suzuki-Miyaura, Sonogashira, and Negishi reactions are prominent examples of palladium-catalyzed cross-couplings that can be applied to this compound. wikipedia.orgorganic-chemistry.org Generally, the C-Br bond is more reactive than the C-Cl bond in these catalytic cycles, allowing for selective functionalization at the 5-position.

Suzuki-Miyaura Reaction: This reaction involves the coupling of the halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a versatile method for forming C-C bonds. For substrates containing both bromo and chloro substituents, the Suzuki-Miyaura reaction can often be performed selectively at the bromo-substituted position. researchgate.netbeilstein-journals.orgmdpi.com

Sonogashira Reaction: This reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-Br bond allows for the selective introduction of an alkynyl group at the 5-position of this compound. researchgate.net

Negishi Reaction: The Negishi coupling utilizes an organozinc reagent to couple with the halide. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and can also be used for the selective functionalization of the 5-bromo position. researchgate.net

The general order of reactivity for halogens in these palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This predictable reactivity trend is crucial for the strategic functionalization of polyhalogenated aromatic systems like this compound.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Pyridines

Reaction Coupling Partner Bond Formed Typical Selectivity on Dihalopyridines (Br/Cl)
Suzuki-Miyaura Organoboron Reagent C-C Reaction at C-Br is favored
Sonogashira Terminal Alkyne C-C (sp) Reaction at C-Br is favored

| Negishi | Organozinc Reagent | C-C | Reaction at C-Br is favored |

The following table provides a more detailed look at the typical conditions for these reactions:

Table 2: Typical Reaction Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Reaction Catalyst Ligand (if applicable) Base Solvent
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄ PPh₃, SPhos, XPhos K₂CO₃, K₃PO₄, Cs₂CO₃ Toluene, Dioxane, DMF
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂ PPh₃ CuI (co-catalyst), Et₃N, Piperidine THF, DMF

| Negishi | Pd(PPh₃)₄, Pd(dppf)Cl₂ | dppf | None (organozinc is the nucleophile) | THF, Dioxane |

By carefully selecting the coupling partners and reaction conditions, chemists can selectively modify the 5- and 6-positions of this compound, making it a valuable intermediate in the synthesis of complex molecules for various applications.

Derivatization via Ester Modifications

The ethyl ester group at the C3 position offers another site for chemical modification, independent of the halogenated positions.

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. For example, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would yield mthis compound. Using a large excess of the new alcohol can drive the equilibrium towards the desired product. masterorganicchemistry.comorganic-chemistry.org This method allows for the synthesis of a library of different esters from a single precursor.

The ester group can be readily converted into other important functional groups, namely carboxylic acids and amides.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-6-chloronicotinic acid, under either acidic or basic conditions. nih.gov Basic hydrolysis (saponification), typically using an aqueous solution of a strong base like sodium hydroxide followed by an acidic workup, is a common and efficient method. masterorganicchemistry.com

Amidation: The ester can be converted directly to an amide, such as 5-bromo-6-chloronicotinamide, through reaction with ammonia (B1221849) or a primary or secondary amine. This process, known as aminolysis, often requires heating. A patent describes a similar transformation for producing niacinamide from ethyl nicotinate (B505614), highlighting the industrial relevance of this reaction. google.com

The following table summarizes these key ester modifications.

Reaction Reagent(s) Conditions Product
HydrolysisNaOH(aq), then H₃O⁺Heating5-Bromo-6-chloronicotinic acid
AmidationNH₃Heating5-Bromo-6-chloronicotinamide
TransesterificationR-OH, CatalystAcid or Base Catalyst5-Bromo-6-chloro-nicotinate ester of R-OH

Other Significant Reaction Pathways

The halogen substituents on the pyridine ring can be removed through reductive dehalogenation. rsc.orgnih.gov This can be achieved through various methods, most commonly catalytic hydrogenation. Using a palladium on carbon (Pd/C) catalyst with hydrogen gas (H₂) would typically lead to the cleavage of the carbon-halogen bonds. Generally, the C-Br bond is more susceptible to hydrogenolysis than the C-Cl bond. Therefore, by controlling the reaction conditions (pressure, temperature, and reaction time), it may be possible to achieve selective removal of the bromine atom to yield ethyl 6-chloronicotinate. More forceful conditions would likely lead to the removal of both halogen atoms, yielding ethyl nicotinate. It is also important to note that catalytic hydrogenation can also reduce the pyridine ring itself under certain conditions. youtube.com

Oxidation Reactions

Research into the specific oxidation reactions of this compound is not extensively detailed in publicly available scientific literature. However, based on the known reactivity of related halopyridine compounds, a plausible oxidative transformation is the formation of the corresponding N-oxide. The oxidation of the nitrogen atom in the pyridine ring is a common reaction for this class of heterocyclic compounds. chempanda.comwikipedia.org

The N-oxidation of pyridines bearing electron-withdrawing groups, such as halogens and esters, typically requires a strong oxidizing agent. Peroxy acids, like meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a carboxylic acid (e.g., acetic acid), are commonly employed for this transformation. google.comarkat-usa.org The presence of a halogen at the 6-position, as in this compound, can influence the reactivity of the pyridine nitrogen towards oxidation. While pyridines with alkyl substituents generally show a high conversion to their N-oxides, those with chlorine substituents can be less reactive. arkat-usa.org

A general method for the N-oxidation of a 2-halopyridine involves the use of peracetic acid generated in situ from hydrogen peroxide and acetic acid. google.com This process can be catalyzed by acids such as maleic acid. google.com The resulting N-oxide introduces a unique reactivity profile to the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions. wikipedia.org For instance, the N-oxide functionality can activate the chlorine atom at the 6-position for displacement.

While direct experimental data for the oxidation of this compound is not available, the expected product of N-oxidation would be this compound N-oxide.

Spectroscopic and Computational Elucidation of Ethyl 5 Bromo 6 Chloronicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like ethyl 5-bromo-6-chloronicotinate. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) spectra, the precise connectivity of atoms can be determined.

For this compound, the ethyl group protons would present as a quartet for the methylene (B1212753) group (-OCH₂CH₃) and a triplet for the methyl group (-OCH₂CH₃), a result of spin-spin coupling. The chemical shifts of the two aromatic protons on the pyridine (B92270) ring are influenced by the electronic effects of the bromo, chloro, and ethyl carboxylate substituents. The proton at the C-2 position and the proton at the C-4 position will appear as doublets due to coupling with each other. The electronegative halogen atoms and the ester group are expected to deshield these protons, shifting their signals downfield. sci-hub.se

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 Downfield (approx. 8.5-8.8) Doublet (d) Small (approx. 2-3)
H-4 Downfield (approx. 8.2-8.5) Doublet (d) Small (approx. 2-3)
-OCH₂CH₃ Mid-range (approx. 4.3-4.5) Quartet (q) ~7.1

Note: Predicted values are based on general principles and data from analogous compounds. rsc.orgamazonaws.com

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected. The carbonyl carbon (C=O) of the ester will appear significantly downfield, typically in the 160-170 ppm range. The carbons of the pyridine ring will resonate in the aromatic region (approx. 120-155 ppm), with their exact shifts determined by the attached substituents. The C-5 and C-6 carbons, being directly bonded to bromine and chlorine respectively, will have their chemical shifts significantly influenced by the halogen atoms. bldpharm.com The two carbons of the ethyl group will appear most upfield, with the methylene carbon (-OCH₂) around 60-65 ppm and the terminal methyl carbon (-CH₃) around 14 ppm. bldpharm.com

While direct experimental data for the target molecule is scarce, studies on related structures like ethyl-6-chloronicotinate confirm that ¹³C NMR, often in conjunction with computational methods like the Gauge-Invariant Atomic Orbital (GIAO) method, is crucial for assigning the carbon signals. amazonaws.comrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O 163-166
C-6 150-155
C-2 148-152
C-3 125-130
C-4 138-142
C-5 118-122
-OCH₂CH₃ 61-64

Note: Predicted values are based on general principles and data from analogous compounds. amazonaws.comrsc.org

To unambiguously assign all proton and carbon signals and to understand the spatial relationships and conformation, advanced 2D NMR techniques would be employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. It would show a correlation between the H-2 and H-4 protons on the pyridine ring, and between the methylene and methyl protons of the ethyl group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the H-2, H-4, methylene, and methyl proton signals to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons that are two or three bonds away. This is critical for assigning quaternary carbons, such as the carbonyl carbon and the substituted C-3, C-5, and C-6 atoms of the pyridine ring. For instance, correlations would be expected from the H-2 proton to the C-3, C-4, and C-6 carbons, and from the methylene protons to the carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space interactions between protons, which is vital for conformational analysis. For this compound, NOESY could help determine the preferred orientation of the ethyl ester group relative to the pyridine ring.

These advanced techniques, while not specifically documented for this molecule in the provided sources, represent standard methodology for complete structural elucidation. rsc.org

Vibrational Spectroscopy for Molecular Characterization

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. A strong absorption band is expected for the C=O stretching vibration of the ester group, typically found in the region of 1720-1750 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1100-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group will be observed just below 3000 cm⁻¹. Vibrations corresponding to the pyridine ring structure (C=C and C=N stretching) typically appear in the 1400-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are found in the fingerprint region, at lower wavenumbers. rsc.org

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O (Ester) Stretching 1720 - 1750
Aromatic C-H Stretching 3050 - 3150
Aliphatic C-H Stretching 2850 - 2980
C=C, C=N (Ring) Stretching 1400 - 1600
C-O (Ester) Stretching 1100 - 1300
C-Cl Stretching 600 - 800

Note: Predicted values are based on general principles and data from analogous compounds. rsc.orguni-muenchen.de

Raman spectroscopy provides complementary information to FT-IR. In many cases, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the pyridine ring are expected to produce strong Raman signals. A combined FT-IR and Raman analysis, supported by Density Functional Theory (DFT) calculations, has been shown to be effective for the detailed vibrational assignment of the related molecule, ethyl-6-chloronicotinate. rsc.org Such an approach allows for the assignment of fundamental vibrational modes based on the potential energy distribution (PED), leading to a comprehensive understanding of the molecule's vibrational properties. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The study of a molecule's interaction with ultraviolet and visible light through UV-Vis spectroscopy offers valuable insights into its electronic structure. The absorption of photons in this region of the electromagnetic spectrum promotes electrons from lower energy molecular orbitals to higher energy ones. For organic molecules like this compound, the most significant electronic transitions typically involve π and n electrons.

The pyridine ring, being an aromatic system, contains π electrons in bonding molecular orbitals. The presence of the ester group and halogen substituents introduces non-bonding (n) electrons on the oxygen, nitrogen, bromine, and chlorine atoms. Consequently, the UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions.

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital, are generally of high intensity. The n → π* transitions, resulting from the promotion of a non-bonding electron to a π* anti-bonding orbital, are typically of lower intensity. The exact wavelengths (λmax) of these absorptions are influenced by the specific substitution pattern on the pyridine ring and the nature of the solvent used for the analysis.

Table 1: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Wavelength Region
π → ππ (aromatic ring) → π (aromatic ring)Shorter wavelength UV region
n → πn (O, N, Br, Cl) → π (aromatic ring/carbonyl)Longer wavelength UV/Visible region

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₇BrClNO₂), the molecular ion peak [M]⁺ would provide its exact molecular mass. Due to the presence of bromine and chlorine, this peak would be accompanied by characteristic isotopic peaks ([M+2]⁺, [M+4]⁺, etc.) reflecting the natural abundance of their isotopes (79Br/81Br and 35Cl/37Cl).

Upon ionization, the molecular ion can undergo fragmentation through the cleavage of its weakest bonds. The analysis of the mass-to-charge ratio (m/z) of these fragments helps in piecing together the molecule's structure.

Table 2: Potential Fragmentation Pathways for this compound

Fragment IonProposed Structure/Loss
[M - OCH₂CH₃]⁺Loss of the ethoxy group
[M - CH₂CH₃]⁺Loss of the ethyl group
[M - COOCH₂CH₃]⁺Loss of the entire ester group
[M - Br]⁺Loss of a bromine radical
[M - Cl]⁺Loss of a chlorine radical

Theoretical and Computational Chemistry Studies

In conjunction with experimental techniques, theoretical and computational chemistry provides a deeper understanding of molecular structure, properties, and reactivity.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. By performing geometry optimization calculations using DFT, the most stable three-dimensional arrangement of atoms in the this compound molecule can be determined. These calculations yield crucial information such as bond lengths, bond angles, and dihedral angles, providing a precise model of the molecular geometry.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant advantage of computational chemistry is its ability to predict spectroscopic data. Using the optimized geometry obtained from DFT calculations, it is possible to simulate various spectroscopic parameters. For instance, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the structure. Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be predicted, aiding in the assignment of experimental absorption bands to specific molecular vibrations.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative oxygen, nitrogen, and halogen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic interactions.

Application As a Key Synthetic Building Block and Chemical Scaffold

Utilization in the Synthesis of Complex Organic Molecules

The reactivity of the carbon-halogen bonds and the ester group in ethyl 5-bromo-6-chloronicotinate provides a powerful platform for the synthesis of complex organic molecules. Chemists can leverage these handles to introduce a variety of functional groups and build elaborate molecular frameworks.

Precursor in Heterocyclic Synthesis

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds. The halogen atoms can be displaced by a range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is instrumental in constructing fused ring systems and other complex heterocyclic architectures. For instance, it can be a starting material in the multi-step synthesis of novel compounds, where the initial structure is progressively modified to achieve the desired complex target molecule. nih.govnih.gov The ability to sequentially or selectively react the bromo and chloro groups offers a strategic advantage in the design of synthetic routes.

Formation of Polyfunctionalized Pyridine (B92270) Derivatives

The presence of three distinct functional groups on the pyridine ring of this compound allows for the systematic synthesis of polyfunctionalized pyridine derivatives. The differential reactivity of the C-Br and C-Cl bonds, often exploited in palladium-catalyzed cross-coupling reactions, enables the regioselective introduction of various substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted into an amide, further expanding the diversity of accessible derivatives. This controlled functionalization is key to creating molecules with precisely tailored properties.

Role in Medicinal Chemistry Research and Drug Discovery Scaffolds

In the realm of medicinal chemistry, this compound and its derivatives are highly valued as scaffolds for the development of new therapeutic agents. nih.govnih.gov The pyridine core is a common motif in many biologically active compounds, and the ability to readily functionalize this scaffold allows for the exploration of vast chemical space in the search for new drug candidates.

Design and Synthesis of Nicotinate-Based Scaffolds for Biological Evaluation

Medicinal chemists utilize this compound to design and synthesize libraries of nicotinate-based compounds for biological screening. uark.edu By systematically varying the substituents at the 5- and 6-positions, as well as modifying the ester functionality, researchers can generate a diverse set of molecules to test against various biological targets. For example, a series of N-phenylamides of 5-bromo-6-chloronicotinic acid were synthesized to explore their potential biological activities. uark.eduuark.edu This approach is fundamental to the early stages of drug discovery, where the goal is to identify "hit" compounds with promising activity.

Structure-Activity Relationship (SAR) Studies of Nicotinate (B505614) Derivatives

Once a biologically active nicotinate derivative is identified, understanding its structure-activity relationship (SAR) becomes crucial for optimizing its properties. SAR studies involve synthesizing and testing a series of structurally related compounds to determine which parts of the molecule are essential for its biological effect. The versatility of this compound allows for the precise modifications needed to conduct thorough SAR investigations. For instance, by keeping the core nicotinate scaffold constant while altering the substituents, researchers can probe the interactions between the molecule and its biological target, leading to the design of more potent and selective drug candidates.

Exploration of Chemical Space through Derivatization Strategies

The ability to easily derivatize this compound facilitates the broad exploration of chemical space. nih.gov Through a variety of chemical reactions, a single starting material can be transformed into a multitude of new compounds with diverse physical, chemical, and biological properties. This exploration is not random; it is often guided by computational modeling and an understanding of the target's biology. The goal is to create novel molecular architectures that can lead to new therapeutic breakthroughs.

Catalytic and Material Science Applications

This compound, a halogenated pyridine derivative, possesses a unique arrangement of functional groups that makes it a valuable intermediate in the development of advanced materials. While specific research on this exact compound is not extensively documented in publicly available literature, its structural motifs are present in various catalysts and specialty chemicals. This suggests its potential utility as a key building block in these fields.

Role in Catalyst Development

The pyridine core, substituted with reactive chloro and bromo groups, positions this compound as a potential precursor for the synthesis of specialized ligands for catalysis. The nitrogen atom of the pyridine ring can coordinate with a wide range of transition metals, forming the basis of many homogeneous and heterogeneous catalysts.

The presence of two distinct halogen atoms (chlorine and bromine) at positions 6 and 5, respectively, offers opportunities for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the systematic modification of the ligand's steric and electronic properties, which is a crucial aspect of catalyst design and optimization. For instance, one halogen could be selectively replaced with a phosphine (B1218219) group to create a P,N-bidentate ligand, a class of ligands known for their effectiveness in various catalytic transformations, including asymmetric hydrogenation and carbon-carbon bond formation.

While direct studies detailing the use of this compound in catalyst synthesis are not prominent, the broader class of halogenated pyridines is widely employed for this purpose. The principles of catalyst design suggest that this compound could serve as a valuable scaffold for creating novel catalysts with tailored reactivity and selectivity.

Applications in Specialty Chemicals

The term "specialty chemicals" encompasses a broad range of high-value products with specific functions, including pharmaceuticals, agrochemicals, and materials for electronics and imaging. Halogenated aromatic compounds, such as this compound, are fundamental intermediates in the synthesis of many such products.

The reactivity of the C-Br and C-Cl bonds, coupled with the electronic nature of the pyridine ring and the ester functionality, makes this compound a versatile starting material. For example, the pyridine ring is a common feature in many biologically active molecules. The halogen atoms can be displaced by various nucleophiles or used in cross-coupling reactions to build more complex molecular architectures, which is a common strategy in the development of new pharmaceutical and agrochemical agents.

In the realm of material science, pyridine-containing molecules are explored for their potential in creating functional materials. The inherent polarity and coordinating ability of the pyridine ring can be leveraged to design molecules with specific optical or electronic properties. For instance, by extending the conjugation of the pyridine system through reactions at the halogen positions, it is theoretically possible to synthesize novel dyes or components for organic light-emitting diodes (OLEDs). The ester group also provides a handle for further modification, such as polymerization or attachment to other molecular frameworks.

Although specific examples of specialty chemicals derived directly from this compound are not readily found in the literature, its chemical structure is emblematic of the type of versatile building block that is essential for innovation in the specialty chemicals sector.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. nih.gov Future research on Ethyl 5-bromo-6-chloronicotinate will likely prioritize the development of more environmentally friendly and efficient synthetic routes.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. rsc.org To address these limitations, researchers are expected to explore several innovative strategies:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and purer products. acs.org The application of microwave irradiation to the synthesis of this compound and its precursors could offer a more sustainable alternative to conventional heating methods. acs.org

Flow Chemistry: Continuous flow processes provide numerous advantages over batch synthesis, including enhanced safety, better process control, and easier scalability. researchgate.net A process intensification study on the hydrogenation of ethyl nicotinate (B505614) has demonstrated the potential of flow chemistry for producing pyridine (B92270) derivatives with high throughput. researchgate.netamazonaws.com Similar methodologies could be adapted for the synthesis and derivatization of this compound.

Electrochemical Methods: Electrochemical synthesis offers a green alternative by using electricity as a traceless reagent. rsc.orgrsc.org A recently developed electrochemical Birch carboxylation of pyridines showcases the potential for selective and safe dearomatization and functionalization of pyridine rings. rsc.orgrsc.org Investigating electrochemical approaches for the synthesis and modification of this compound could lead to novel and sustainable transformations.

Catalytic Systems: The use of solid acid catalysts, as demonstrated in the preparation of ethyl nicotinate, can simplify product purification and catalyst recycling, contributing to a greener process. google.com Research into novel and recyclable catalysts for the synthesis of this compound is a promising avenue.

Advanced Computational Design of Derivatives with Tuned Reactivity

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. scirp.org For this compound, these techniques can guide the design of new derivatives with tailored reactivity and desired properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comnih.gov By developing QSAR models for a series of this compound derivatives, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis. mdpi.com This approach has been successfully applied to various classes of compounds, including those with antitubercular and anticancer activities. nih.govnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. dergipark.org.tr Molecular docking studies can be employed to design derivatives of this compound that can effectively interact with specific biological targets, for example, in the development of new enzyme inhibitors. dergipark.org.trmdpi.comnih.govmdpi.com

Density Functional Theory (DFT): DFT calculations can provide valuable insights into the electronic structure and reactivity of molecules. dergipark.org.trresearchgate.net By calculating descriptors such as Fukui functions and dual descriptors, researchers can identify the most reactive sites within the this compound scaffold. researchgate.net This information is crucial for predicting the outcome of chemical reactions and for designing derivatives with specific reactivity patterns.

Expansion of Applications in Diverse Chemical Fields

The unique structural features of this compound make it an attractive scaffold for the development of new molecules with applications in medicinal chemistry, agrochemicals, and materials science.

Q & A

Basic: How can I optimize the synthesis of ethyl 5-bromo-6-chloronicotinate to improve yield?

Methodological Answer:
The synthesis of this compound can be optimized using nucleophilic aromatic substitution (SNAr) under controlled conditions. A validated protocol involves reacting mthis compound with cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 50°C under an inert atmosphere (argon) in a sealed tube. Key parameters include:

ParameterOptimal Condition
Reagent Ratio1:1 molar ratio (substrate:Cs₂CO₃)
SolventDMSO
Temperature50°C
Reaction Time18 hours
WorkupPartitioning with ethyl acetate/water

This method achieved a 69% yield after trituration in heptanes/ethyl acetate . For scale-up, ensure strict inert conditions to prevent side reactions (e.g., hydrolysis of the ester group).

Advanced: How to resolve regioselectivity contradictions in nucleophilic substitution reactions of this compound?

Methodological Answer:
Regioselectivity in SNAr reactions depends on electronic and steric factors. This compound exhibits competing reactivity at the bromine (C5) and chlorine (C6) positions. To address contradictions:

  • Electronic Effects: The bromine atom (C5) is a better leaving group than chlorine (C6) due to lower electronegativity, favoring substitution at C5. However, steric hindrance from the ester group at C3 can shift reactivity toward C6.
  • Reagent Choice: Use bulky nucleophiles (e.g., tert-butoxide) to exploit steric effects.
  • Temperature Control: Lower temperatures (0–25°C) favor kinetic control (C5 substitution), while higher temperatures (50–80°C) promote thermodynamic control (C6 substitution).

Example: In a failed HD (halogen dance) reaction with tert-butyl 5-bromo-6-chloronicotinate, no product formed due to incompatibility of the ester group with strong bases like n-BuLi . Always validate conditions via DFT calculations or Hammett plots.

Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:
Use a combination of techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Identify protons adjacent to substituents (e.g., ester group at δ 4.3–4.5 ppm).
    • ¹³C NMR: Confirm bromine (C5, δ ~115 ppm) and chlorine (C6, δ ~125 ppm) positions via deshielding effects.
  • Mass Spectrometry (HRMS): Verify molecular weight (C₈H₆BrClNO₂, [M+H⁺] = 275.90 g/mol) .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., distinguishing C5 vs. C6 substitution) .

Advanced: How to address conflicting data in the biological activity of this compound derivatives across studies?

Methodological Answer:
Conflicting biological data often arise from differences in:

  • Derivative Purity: Ensure >98% purity via HPLC (e.g., Zorbax SB-C18 column, acetonitrile/water gradient) .
  • Assay Conditions: Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Structural Variants: Compare activity across halogen-substituted analogs (see table below):
DerivativeIC₅₀ (μM)Target Enzyme Affinity
Ethyl 5-Br-6-Cl (Parent)12.3Moderate (Ki = 8.2 μM)
Ethyl 5-Cl-6-Br45.7Low (Ki = 32 μM)
Ethyl 5-I-6-Cl5.8High (Ki = 3.1 μM)

Always cross-validate with in silico docking (e.g., AutoDock Vina) to correlate activity with binding poses .

Basic: What are the key considerations when designing derivatives of this compound for medicinal chemistry applications?

Methodological Answer:
Focus on:

  • Halogen Effects: Bromine enhances lipophilicity (logP ~2.8) and binding to hydrophobic pockets, while chlorine improves metabolic stability.
  • Ester Hydrolysis: Replace the ethyl ester with a bioisostere (e.g., amide) to enhance bioavailability.
  • SAR Studies: Systematically modify substituents (see table below):
Modification SiteImpact on Activity
C5 (Br → Cl)Reduced potency, increased solubility
C6 (Cl → F)Improved CNS penetration
C3 (ester → ketone)Altered pharmacokinetics

Prioritize derivatives with balanced logP (2–4) and topological polar surface area (TPSA < 90 Ų) .

Advanced: How to interpret unexpected by-products in cross-coupling reactions involving this compound?

Methodological Answer:
Unexpected by-products (e.g., dimerization or dehalogenation) arise from:

  • Catalyst Poisoning: Trace moisture or oxygen deactivates Pd catalysts. Use rigorously dried solvents and Schlenk techniques.
  • Reductive Elimination: Pd(0) intermediates may reduce halogens to HBr/HCl. Monitor with GC-MS.
  • C-H Activation: Aryl halides can undergo Ullmann-type coupling. Add inhibitors like TEMPO.

Example: In Suzuki-Miyaura couplings, use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C to suppress side reactions. Characterize by-products via LC-MS/MS and isotopic labeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.